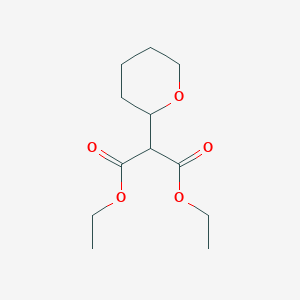
Diethyl tetrahydro-2h-pyran-2-ylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl tetrahydro-2H-pyran-2-ylpropanedioate typically involves the reaction of diethyl malonate with tetrahydro-2H-pyran-2-ylmethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the malonate ester group, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of diethyl tetrahydro-2H-pyran-2-ylpropanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with specific receptors or pathways, exerting their effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simple ester with similar reactivity but lacking the tetrahydropyran ring.
Tetrahydropyran-2-carbaldehyde: Contains the tetrahydropyran ring but with an aldehyde functional group instead of ester groups.
2-Tetrahydropyranyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate is unique due to the presence of both the tetrahydropyran ring and the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
5468-59-7 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
diethyl 2-(oxan-2-yl)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-17-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
ALUMQHZYEMRZPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CCCCO1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)

![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
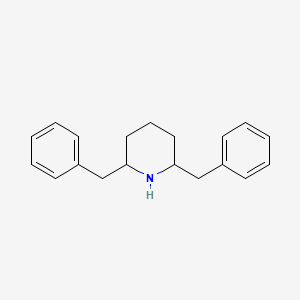
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
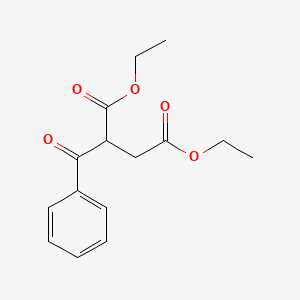

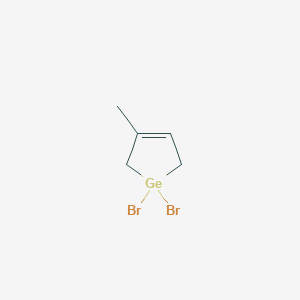


![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
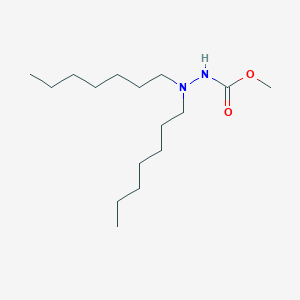
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
